N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and benzyloxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The benzyloxyphenyl group is then introduced via a nucleophilic substitution reaction, where a benzyloxy group replaces a leaving group on the phenyl ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the carbonyl group in the pyrrolidine ring can yield the corresponding alcohol .
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzyloxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share the pyrrolidine ring and have similar chemical properties.
Benzyloxyphenyl Derivatives: Compounds such as 4-benzyloxyphenol and 4-benzyloxybenzaldehyde share the benzyloxyphenyl group and have similar chemical reactivity.
Uniqueness
N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of indole, pyrrolidine, and benzyloxyphenyl moieties, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C28H26ClN3O3 |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H26ClN3O3/c29-22-6-11-26-25(15-22)20(16-30-26)12-13-32-17-21(14-27(32)33)28(34)31-23-7-9-24(10-8-23)35-18-19-4-2-1-3-5-19/h1-11,15-16,21,30H,12-14,17-18H2,(H,31,34) |
InChI Key |
RYFQDSWDNKHJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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